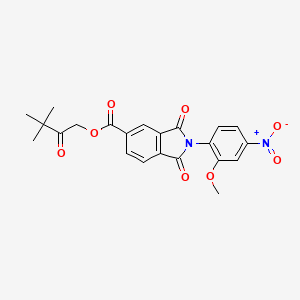![molecular formula C22H28N4+2 B15151801 1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium typically involves the cyclization of appropriate precursors under specific conditions The reaction often requires the use of strong acids or bases to facilitate the formation of the benzimidazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butyl-3-ethenylimidazol-1-ium bromide: Another benzimidazole derivative with similar structural features.
1-ethyl-2-methylbenzimidazole: Shares the benzimidazole core but differs in the substitution pattern.
Uniqueness
3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium is unique due to its specific substitution pattern and the presence of two benzimidazole rings connected by a butyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H28N4+2 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-ethyl-3-[4-(3-ethylbenzimidazol-1-ium-1-yl)butyl]benzimidazol-3-ium |
InChI |
InChI=1S/C22H28N4/c1-3-23-17-25(21-13-7-5-11-19(21)23)15-9-10-16-26-18-24(4-2)20-12-6-8-14-22(20)26/h5-8,11-14,17-18H,3-4,9-10,15-16H2,1-2H3/q+2 |
InChI-Schlüssel |
VNFSVFSKTJHKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=[N+](C2=CC=CC=C21)CCCC[N+]3=CN(C4=CC=CC=C43)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B15151729.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151736.png)
![Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate](/img/structure/B15151751.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B15151755.png)
![2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B15151758.png)
![N-(5-chloro-2-methylphenyl)-2-{[4,4,6-trimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151761.png)
![butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15151766.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B15151768.png)



![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
